molecular formula C11H15NO2 B12544924 2-Hydroxy-N-methyl-N-phenylbutanamide CAS No. 143131-60-6

2-Hydroxy-N-methyl-N-phenylbutanamide

Katalognummer: B12544924
CAS-Nummer: 143131-60-6
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: YQSAYBQEFBMPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-N-methyl-N-phenylbutanamide is an organic compound with the molecular formula C11H15NO2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a butanamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-N-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of N-methyl-N-phenylbutanamide with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-N-methyl-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-N-methyl-N-phenylbutanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-N-methyl-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

143131-60-6

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-hydroxy-N-methyl-N-phenylbutanamide

InChI

InChI=1S/C11H15NO2/c1-3-10(13)11(14)12(2)9-7-5-4-6-8-9/h4-8,10,13H,3H2,1-2H3

InChI-Schlüssel

YQSAYBQEFBMPHT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)N(C)C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.